molecular formula C45H72B2O4 B1662043 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) CAS No. 711026-06-1

2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B1662043
CAS No.: 711026-06-1
M. Wt: 698.7
InChI Key: AGCVTNPCAYFDNL-UHFFFAOYSA-N
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Description

2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a useful research compound. Its molecular formula is C45H72B2O4 and its molecular weight is 698.7. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that this compound is a fluorene derivative , and fluorene derivatives are often used in the synthesis of organic semiconducting materials . Therefore, it can be inferred that the primary target of this compound could be the organic semiconducting materials.

Biochemical Pathways

As this compound is primarily used in the field of materials science, particularly in the synthesis of organic semiconducting materials , it does not directly participate in biochemical pathways within a biological context. Instead, it contributes to the physical and chemical properties of the semiconducting materials.

Pharmacokinetics

It is a compound used in materials science, specifically in the production of organic semiconducting materials .

Result of Action

The result of the action of this compound is the contribution to the properties of the organic semiconducting materials. It can emit high-efficiency and stable blue light in OLED (Organic Light Emitting Diode), making it widely used in the fields of displays and lighting equipment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, humidity, and light exposure. For instance, the compound should be stored in a dry environment at room temperature . Furthermore, the compound’s performance in semiconducting applications can be affected by the manufacturing process and the conditions of use.

Biochemical Analysis

Biochemical Properties

2,2’-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) plays a significant role in biochemical reactions, particularly in the synthesis of polymer semiconductors. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic structures. For instance, it is used in Suzuki coupling reactions, where it interacts with palladium catalysts to form carbon-carbon bonds. The boronic ester groups in the compound enable it to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical synthesis .

Cellular Effects

The effects of 2,2’-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways and gene expression. It has been observed to affect the expression of genes involved in metabolic pathways and cellular stress responses. Additionally, the compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2,2’-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, through its boronic ester groups. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2,2’-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, including cellular stress and apoptosis .

Metabolic Pathways

2,2’-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is involved in several metabolic pathways. It interacts with enzymes and cofactors that are critical for the synthesis and degradation of organic molecules. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites. This can have downstream effects on cellular energy production and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 2,2’-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of 2,2’-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within the cell. The compound’s activity can be modulated by its localization, influencing its overall impact on cellular processes .

Properties

IUPAC Name

2-[9,9-didecyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H72B2O4/c1-11-13-15-17-19-21-23-25-31-45(32-26-24-22-20-18-16-14-12-2)39-33-35(46-48-41(3,4)42(5,6)49-46)27-29-37(39)38-30-28-36(34-40(38)45)47-50-43(7,8)44(9,10)51-47/h27-30,33-34H,11-26,31-32H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCVTNPCAYFDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCCCC)CCCCCCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H72B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679841
Record name 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

711026-06-1
Record name 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Reactant of Route 2
Reactant of Route 2
2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Reactant of Route 3
Reactant of Route 3
2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Reactant of Route 4
Reactant of Route 4
2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Reactant of Route 5
Reactant of Route 5
2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

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